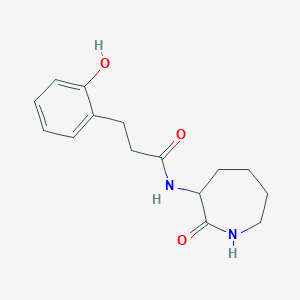
3-(2-hydroxyphenyl)-N-(2-oxoazepan-3-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-hydroxyphenyl)-N-(2-oxoazepan-3-yl)propanamide, also known as AZD-7594, is a novel compound that has been developed as a potential therapeutic agent for the treatment of various diseases. It is a small molecule inhibitor of the protein arginine methyltransferase 5 (PRMT5) enzyme, which plays a crucial role in the regulation of gene expression and cellular differentiation.
作用机制
3-(2-hydroxyphenyl)-N-(2-oxoazepan-3-yl)propanamide acts as a selective inhibitor of PRMT5, which is an enzyme that catalyzes the methylation of arginine residues on histones and other proteins. This methylation plays a critical role in the regulation of gene expression and cellular differentiation. By inhibiting PRMT5, 3-(2-hydroxyphenyl)-N-(2-oxoazepan-3-yl)propanamide disrupts this process and leads to the downregulation of genes involved in cell proliferation and survival, as well as the upregulation of genes involved in apoptosis and immune response.
Biochemical and physiological effects:
3-(2-hydroxyphenyl)-N-(2-oxoazepan-3-yl)propanamide has been shown to have several biochemical and physiological effects in preclinical studies. It has been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, it has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. 3-(2-hydroxyphenyl)-N-(2-oxoazepan-3-yl)propanamide has also been found to inhibit the replication of several viruses by interfering with viral protein synthesis and RNA processing.
实验室实验的优点和局限性
3-(2-hydroxyphenyl)-N-(2-oxoazepan-3-yl)propanamide has several advantages for lab experiments, including its selectivity for PRMT5, its potency, and its low toxicity. However, there are also some limitations to its use, such as its poor solubility in aqueous solutions and its instability under certain conditions.
未来方向
There are several potential future directions for the development and application of 3-(2-hydroxyphenyl)-N-(2-oxoazepan-3-yl)propanamide. These include further preclinical studies to investigate its efficacy and safety in various disease models, as well as clinical trials to evaluate its potential as a therapeutic agent for cancer, inflammation, and viral infections. Additionally, there is a need for the development of more efficient synthesis methods and formulations to improve its solubility and stability. Finally, there is a need for the identification of biomarkers that can predict response to 3-(2-hydroxyphenyl)-N-(2-oxoazepan-3-yl)propanamide and guide its clinical use.
合成方法
The synthesis of 3-(2-hydroxyphenyl)-N-(2-oxoazepan-3-yl)propanamide involves several steps, including the preparation of the starting materials, the formation of the oxoazepane ring, and the coupling of the hydroxyphenyl and oxoazepane moieties. The final product is obtained through a series of purification steps, such as column chromatography and recrystallization. The chemical structure of 3-(2-hydroxyphenyl)-N-(2-oxoazepan-3-yl)propanamide has been confirmed by various analytical techniques, such as nuclear magnetic resonance spectroscopy and mass spectrometry.
科学研究应用
3-(2-hydroxyphenyl)-N-(2-oxoazepan-3-yl)propanamide has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of cancer, inflammation, and viral infections. It has been found to inhibit the proliferation of cancer cells and induce apoptosis in various cancer cell lines, including lymphoma, leukemia, and multiple myeloma. 3-(2-hydroxyphenyl)-N-(2-oxoazepan-3-yl)propanamide has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. Additionally, it has been found to inhibit the replication of several viruses, including influenza, Zika, and dengue.
属性
IUPAC Name |
3-(2-hydroxyphenyl)-N-(2-oxoazepan-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c18-13-7-2-1-5-11(13)8-9-14(19)17-12-6-3-4-10-16-15(12)20/h1-2,5,7,12,18H,3-4,6,8-10H2,(H,16,20)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWOORFULRODGAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(=O)C(C1)NC(=O)CCC2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-chloro-N-[(4-hydroxyphenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide](/img/structure/B7529951.png)
![N-[[1-(4-chloro-1H-pyrrole-2-carbonyl)piperidin-3-yl]methyl]methanesulfonamide](/img/structure/B7529955.png)
![1-[(3-Fluorophenyl)methyl]-3-(3-methylpyridin-2-yl)urea](/img/structure/B7529959.png)
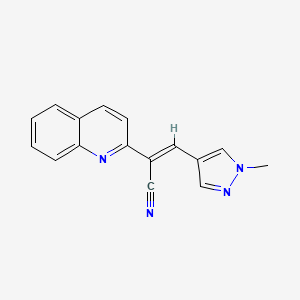
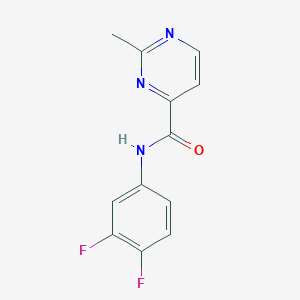
![N-carbamoyl-3-[1-(3-chlorophenyl)ethyl-methylamino]propanamide](/img/structure/B7529982.png)
![1-(1,4-Dioxaspiro[4.5]decan-8-yl)-3-methylurea](/img/structure/B7529990.png)
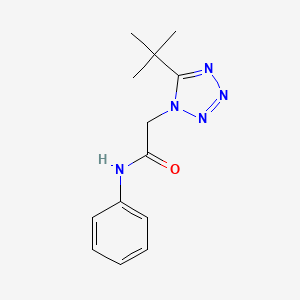
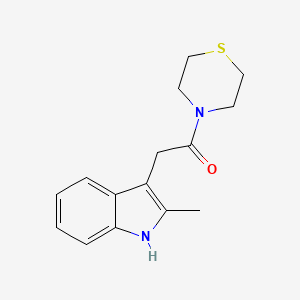
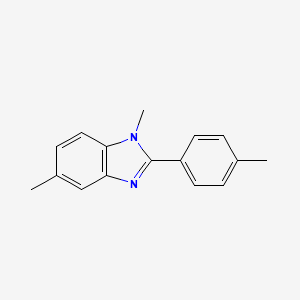
![1-[[3-(Methoxymethyl)phenyl]methyl]-3-(5-methyl-1,3,4-thiadiazol-2-yl)urea](/img/structure/B7530011.png)
![N-(1,4-dioxaspiro[4.5]decan-8-yl)thiophene-3-carboxamide](/img/structure/B7530032.png)
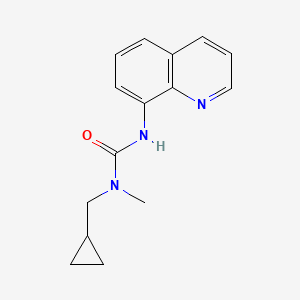
![N-[3-(carbamoylamino)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B7530044.png)